

Reference Standard Characterization Guide: 2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide

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Compound of Interest

Compound Name: 2-amino-2-(3,4-difluorophenyl)-N-methylacetamide

CAS No.: 1025448-40-1

Cat. No.: B2518642

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Executive Summary & Application Scope

Target Molecule: **2-Amino-2-(3,4-difluorophenyl)-N-methylacetamide** CAS Registry Number: 1025448-40-1 Molecular Formula: CN(C)C(=O)Nc1ccc(F)c(F)c1

H

F

N

O Molecular Weight: 200.19 g/mol

In drug development, this molecule serves as a "Key Starting Material" (KSM) or a late-stage intermediate. Its characterization is non-trivial due to:

- Chirality: The

-carbon is a stereocenter. Reference standards must explicitly define enantiomeric purity (ee%).

- Fluorination: The 3,4-difluoro substitution pattern requires specific ¹⁹F-NMR validation to distinguish from regioisomers (e.g., 2,4-difluoro analogs).
- Salt Formation: Often isolated as a hydrochloride or tosylate salt to improve stability; the standard must characterize the counter-ion stoichiometry.

Comparison of Reference Standard Tiers

For this specific intermediate, compendial standards (USP/EP) are rarely available. Researchers must typically choose between sourcing a commercial "building block" or qualifying an in-house "Working Reference Standard" (WRS).

Feature	Option A: Commercial Research Grade	Option B: Qualified Working Standard (WRS)	Option C: Primary Standard (In-House)
Source	Chemical Vendors (e.g., Enamine, Ambeed)	Recrystallized In- House Material	Highly Purified (>99.5%) In-House Batch
Assay Method	HPLC Area % (Relative)	Mass Balance or qNMR	qNMR + Mass Balance (Orthogonal)
Traceability	Vendor CoA (Often insufficient for GMP)	Traceable to NIST/USP (via qNMR internal std)	Fully Traceable
Chiral Purity	Often "Racemic" or "Unspecified"	Quantified via Chiral HPLC	Enantiopure (>99.9% ee)
Suitability	Early Discovery / Route Scouting	GMP Release Testing / Method Validation	Calibration of Secondary Standards
Risk	High: Unknown impurities, salt ambiguity.	Low: Fully characterized.	Lowest: Gold standard.

Recommendation: For GLP/GMP studies, Option B (Qualified WRS) is mandatory. You cannot rely on Option A for quantitative impurity calculations in a drug substance.

Characterization Strategy & Workflow

The following workflow ensures the material meets the "Scientific Integrity" requirements for a reference standard.

Diagram 1: Characterization Workflow (DOT)



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Caption: Step-by-step workflow to convert crude commercial material into a qualified reference standard.

Detailed Experimental Protocols

A. Structural Identification (The "Fingerprint")

1. 19F-NMR Spectroscopy (Critical for Regio-specificity) The 3,4-difluoro pattern is distinct from 2,3- or 2,4-isomers.

- Method: Dissolve 10 mg in DMSO-d6. Acquire 19F spectrum (proton-decoupled).
- Expected Data: Two distinct multiplets in the range of -135 to -145 ppm.
 - F3: ~ -138 ppm (ddd).
 - F4: ~ -141 ppm (ddd).
 - Coupling: Observe
coupling (~20-25 Hz) and
coupling.

- Acceptance Criteria: Signals must match theoretical prediction or literature reference; no extraneous fluorine signals (limit < 0.1%).

2. Mass Spectrometry (HRMS)

- Method: ESI+ (Electrospray Ionization).
- Expected m/z:

Da.^[1]

- Fragmentations: Look for loss of methylamine (Da) yielding the 3,4-difluorophenylacetyl cation.

B. Purity & Impurity Profiling

1. Reversed-Phase HPLC (Organic Impurities) Standard C18 columns may struggle with the polar amine. Use a "Base Deactivated" column or a Phenyl-Hexyl phase for better selectivity of the fluorinated ring.

- Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μm) or equivalent.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 min.
- Detection: UV at 210 nm (amide) and 254 nm (phenyl).
- Self-Validating Check: Inject the "Mother Liquor" from recrystallization to identify potential late-eluting dimers.

2. Chiral HPLC (Enantiomeric Purity) This is the most critical test if the intermediate is used for a single-enantiomer drug.

- Column: Chiralpak IG or IC (Immobilized polysaccharide phases are robust).

- Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
- Flow Rate: 1.0 mL/min.
- Expectation: Baseline separation of (R) and (S) enantiomers.
- Limit: Enantiomeric Excess (ee) should be > 99.5% for a primary standard.

C. Potency Assignment (The "Gold Standard")

Do not use "100% - Impurities" alone. Use qNMR (Quantitative NMR) for absolute purity.

Protocol: qNMR using Internal Standard

- Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable) or 1,3,5-Trimethoxybenzene. High purity, non-hygroscopic, distinct signals.
- Solvent: DMSO-d6 (ensures solubility of both analyte and IS).
- Preparation: Weigh accurately (~10 mg) of Sample and IS into the same vial. Record weights to 0.001 mg precision.
- Acquisition:
 - Pulse angle: 90°.
 - Relaxation delay (d1): > 5 × T1 (typically 60s) to ensure full relaxation.
 - Scans: 32 or 64.

- Calculation:

Where

= Integral area,

= Number of protons,

= Molar mass,

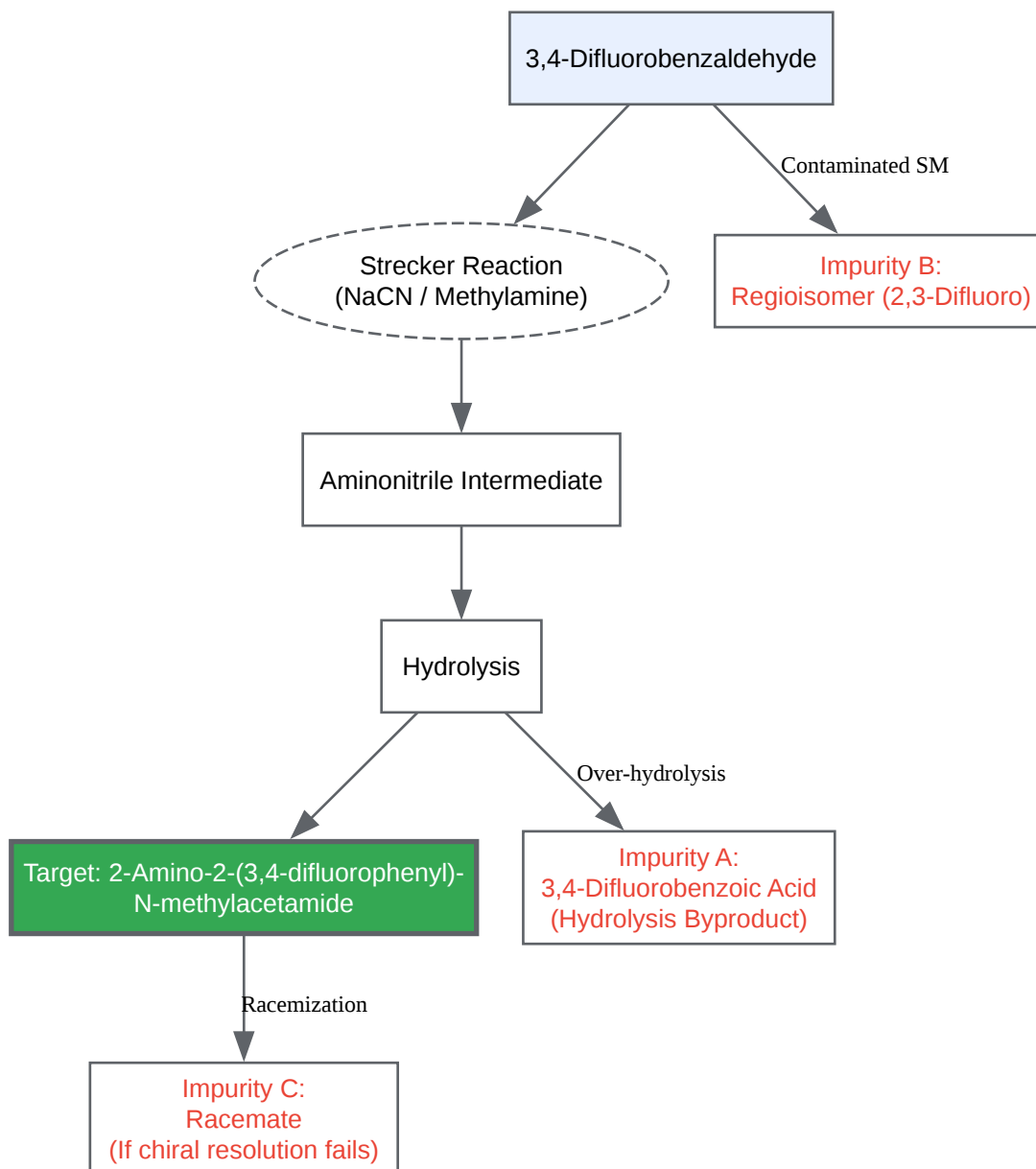
= Weight,

= Purity.[2]

Impurity Fate Mapping

Understanding where impurities come from allows for better detection.

Diagram 2: Synthesis & Impurity Pathways (DOT)



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Caption: Potential impurity origins. Impurity A arises from hydrolysis conditions; Impurity B tracks back to starting material quality.

Final Reference Standard Qualification Data (Example)

When generating the Certificate of Analysis (CoA), summarize the data as follows:

Test	Method	Acceptance Criteria	Typical Result (Qualified Batch)
Appearance	Visual	White to off-white solid	White crystalline powder
Identification	¹ H-NMR, IR	Conforms to structure	Conforms
Identification	¹⁹ F-NMR	Matches reference spectrum	Conforms (-138, -141 ppm)
Chromatographic Purity	HPLC (UV 210nm)	99.0% Area	99.6%
Enantiomeric Purity	Chiral HPLC	99.5% ee	99.8% ee
Residual Solvents	GC-Headspace	< ICH Q3C Limits	< 500 ppm (Ethanol)
Water Content	Karl Fischer	Report Value	0.2% w/w
Assay (Potency)	qNMR / Mass Balance	98.0 – 102.0% w/w	99.4% w/w

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